REACTION_CXSMILES
|
[C:1]1([S:7]([N:10]2[C:18]3[CH:17]=[CH:16][N+:15]([O-])=[CH:14][C:13]=3[CH:12]=[CH:11]2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P(Br)(Br)([Br:22])=O>C(#N)C.O1CCOCC1>[C:1]1([S:7]([N:10]2[C:18]3[CH:17]=[CH:16][N:15]=[C:14]([Br:22])[C:13]=3[CH:12]=[CH:11]2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1C=CC=2C=[N+](C=CC21)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 70° C. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 mL round-bottomed flask, under nitrogen, fitted with a thermometer probe
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
WASH
|
Details
|
washed several times with dioxane
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
partitioned between DCM, water and brine
|
Type
|
CUSTOM
|
Details
|
The organic layer was isolated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by flash chromatography (Si—PCC, 0-20% EtOAc in cyclohexane)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1C=CC=2C(=NC=CC21)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |